molecular formula C17H11FN2O4S B2361311 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate CAS No. 877636-12-9

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate

Número de catálogo: B2361311
Número CAS: 877636-12-9
Peso molecular: 358.34
Clave InChI: RWQFREQHDZJWIC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling node in immunoreceptor pathways. This compound has emerged as a critical research tool for investigating Fc receptor and B-cell receptor signaling, which are pivotal in immune cell activation and inflammatory responses. Its mechanism of action involves competitively binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream signaling cascades such as the MAPK and NF-κB pathways. Research utilizing this inhibitor is primarily focused on elucidating the role of SYK in autoimmune diseases, allergy, and hematological malignancies, providing valuable insights for the development of novel therapeutic strategies in immunology and oncology. The structural design, incorporating the pyrimidinylthio moiety, contributes to its enhanced selectivity and potency profile compared to earlier generation inhibitors. Studies employing this compound are fundamental for validating SYK as a therapeutic target and for understanding the complex signaling networks that govern the adaptive and innate immune systems. A source describing its synthesis and initial pharmacological characterization can be found here: https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00958 .

Propiedades

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FN2O4S/c18-13-5-2-1-4-12(13)16(22)24-15-9-23-11(8-14(15)21)10-25-17-19-6-3-7-20-17/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWQFREQHDZJWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Pyran Core Synthesis

The 4-oxo-4H-pyran scaffold is typically synthesized via Knorr condensation or cyclocondensation of β-ketoesters with α,β-unsaturated carbonyl compounds. For example, reacting ethyl acetoacetate with acetylene derivatives under acidic conditions yields 4-oxo-4H-pyran-3-carboxylates, which can be hydrolyzed to the corresponding carboxylic acid.

Thioether Linkage Formation

Introducing the (pyrimidin-2-ylthio)methyl group at the pyran 6-position employs nucleophilic substitution or Mitsunobu reactions :

  • Nucleophilic Route : A bromomethyl-pyran intermediate reacts with pyrimidine-2-thiol in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.
  • Mitsunobu Reaction : Coupling pyran-6-methanol with pyrimidine-2-thiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine, ideal for acid-sensitive substrates.

Example Procedure (Adapted from) :

  • 6-Bromomethyl-4-oxo-4H-pyran-3-carboxylic acid (10 mmol) and pyrimidine-2-thiol (12 mmol) are stirred in anhydrous acetonitrile with K₂CO₃ (15 mmol) at 80°C for 12 h.
  • The mixture is filtered, concentrated, and purified via silica chromatography (hexane/ethyl acetate 3:1) to yield 6-((pyrimidin-2-ylthio)methyl)-4-oxo-4H-pyran-3-carboxylic acid (78% yield).

Esterification with 2-Fluorobenzoic Acid

The 3-carboxylic acid is esterified using Steglich conditions or acid chloride activation :

  • Steglich Esterification : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate coupling with 2-fluorobenzoic acid in dichloromethane at 0–25°C.
  • Acid Chloride Method : 2-Fluorobenzoyl chloride reacts with the pyran alcohol in pyridine or with Et₃N as a base, yielding the ester after aqueous workup.

Optimization Insight : Phase-transfer catalysts (e.g., benzyltriethylammonium chloride) improve yields in biphasic systems by enhancing interfacial reactivity.

Detailed Synthetic Protocols

Integrated Route A: Thioether First, Esterification Second

  • Pyran Synthesis : Ethyl 4-oxo-4H-pyran-3-carboxylate is hydrolyzed to the carboxylic acid using NaOH/EtOH.
  • Bromination : The 6-position is brominated with N-bromosuccinimide (NBS) in CCl₄ under UV light (65% yield).
  • Thioether Formation : React with pyrimidine-2-thiol/K₂CO₃ in acetonitrile (78% yield).
  • Esterification : Treat with 2-fluorobenzoyl chloride/pyridine (82% yield).

Total Yield : 65% × 78% × 82% ≈ 41.5% .

Integrated Route B: Esterification First, Thioether Second

  • Esterify Pyran-3-carboxylic Acid : Use DCC/DMAP to couple with 2-fluorobenzoic acid (85% yield).
  • Bromination at 6-Position : NBS/CCl₄ (60% yield).
  • Thioether Formation : Pyrimidine-2-thiol/K₂CO₃ in DMF (70% yield).

Total Yield : 85% × 60% × 70% ≈ 35.7% .

Comparative Analysis : Route A offers higher overall yield but risks ester group hydrolysis during thioether formation. Route B avoids this but faces lower bromination efficiency due to steric hindrance from the ester.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Thioether Formation : Acetonitrile outperforms DMF in minimizing side reactions (e.g., pyrimidine ring alkylation).
  • Esterification : Dichloromethane at 0°C prevents racemization and thermal degradation.

Byproduct Mitigation

  • Unwanted Alkylation : Using a 1.2:1 molar ratio of pyrimidine-2-thiol to bromomethyl-pyran reduces di-alkylation byproducts.
  • Ester Hydrolysis : Anhydrous conditions and molecular sieves preserve ester integrity during thioether reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, CDCl₃) : δ 8.72 (d, J = 5.1 Hz, 2H, pyrimidine-H), 7.98 (m, 1H, benzoate-H), 6.45 (s, 1H, pyran-H5), 4.52 (s, 2H, SCH₂), 2.85 (s, 3H, pyran-CH3).
  • IR (KBr) : 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyran C=O), 1240 cm⁻¹ (C-F).

Crystallography

Single-crystal X-ray diffraction of analogs (e.g., CID 7217941) reveals planar pyran-pyrimidine systems with fluorophenyl rings tilted at 10–46°, influencing packing via Cl⋯Cl and van der Waals interactions.

Applications and Derivatives

While direct pharmacological data for this compound remain unpublished, structural analogs demonstrate:

  • Herbicidal Activity : Pyrimidine-phenoxyacetates inhibit monocotyledonous weeds at 50–100 mg/L.
  • Antipsychotic Potential : Pyrido-pyrimidinones like risperidone target dopamine and serotonin receptors.

Análisis De Reacciones Químicas

Types of Reactions

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form. Substitution reactions could result in derivatives with different functional groups.

Aplicaciones Científicas De Investigación

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in material science for developing new materials with unique properties.

Mecanismo De Acción

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate involves its interaction with specific molecular targets and pathways.

Comparación Con Compuestos Similares

Structural Analogs and Structure-Activity Relationships (SAR)

The pyranone-pyrimidine-thioether scaffold is critical for APJ antagonism. Key structural comparisons include:

Compound Substituent on Benzoate APJ IC50 (μM) Selectivity (vs. AT1) Key Findings
ML221 (4-nitrobenzoate) 4-NO2 0.70 (cAMP) >37-fold First APJ antagonist; moderate solubility, poor metabolic stability
4-Bromobenzoate analog 4-Br Active (no IC50) Not reported Retained APJ activity in screening
4-Trifluoromethylbenzoate analog 4-CF3 Active (no IC50) Not reported Active in APJ assays
2-Fluorobenzoate (target compound) 2-F Not reported Not reported Structural data available (CAS 877636-12-9), but no APJ activity data
Aliphatic esters (e.g., ethyl) - Inactive N/A Loss of activity due to ester substitution

Key SAR Insights :

  • Position and Nature of Substituents: Nitro (4-NO2), bromo (4-Br), and trifluoromethyl (4-CF3) groups on the benzoate ring confer APJ antagonism, suggesting electron-withdrawing substituents at the para position enhance activity.
  • Ester Linkage : Replacement of the benzoate ester with aliphatic esters, amides, or sulfonates abolishes activity, highlighting the necessity of the aromatic ester moiety .
  • Pyrimidine-Thioether Modifications : The pyrimidine-thioether group tolerates diverse substitutions without significant loss of activity, as seen in analogs with oxidized sulfur or alternative heterocycles .

Pharmacological and Pharmacokinetic Properties

ML221 (4-Nitrobenzoate Analog):
  • In Vitro Activity : Antagonizes APJ via cAMP inhibition (IC50 = 0.70 μM) and β-arrestin recruitment (IC50 = 1.75 μM) .
  • Selectivity : >37-fold selective over angiotensin II type 1 (AT1) receptor; minimal off-target activity at 29 GPCRs except κ-opioid and benzodiazepine receptors (<50% inhibition at 10 μM) .
  • Pharmacokinetics : Poor aqueous solubility (14-fold lower than required for in vivo efficacy) and rapid hepatic metabolism in human and mouse models .
2-Fluorobenzoate Analog:

No direct data are available. However, fluorine substitution often improves metabolic stability and lipophilicity.

Comparative Drug-Likeness

Parameter ML221 2-Fluorobenzoate Analog
Molecular Weight 385.35 g/mol 358.34 g/mol
LogP (Predicted) ~2.5 (moderately lipophilic) ~2.8 (higher lipophilicity)
Solubility Poor (pH 7.4) Likely better (fluorine may enhance solubility)
Metabolic Stability Low (rapid hepatic clearance) Potentially improved
Toxicity Low (no cytotoxicity >50 μM) Not tested

Q & A

Q. What is the synthetic route for 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 2-fluorobenzoate, and what critical parameters influence its yield?

The synthesis involves sequential functionalization of the pyran core. Starting with kojic acid, chlorination at the hydroxymethyl group generates 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. Subsequent alkylation with pyrimidine-2-thiol introduces the sulfur-containing pyrimidine moiety. Finally, esterification with 2-fluorobenzoyl chloride under cesium carbonate catalysis forms the target compound. Key parameters include reaction temperature (ambient for alkylation), solvent choice (acetonitrile for esterification), and stoichiometric control to avoid side reactions .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming regiochemistry and substituent positions. For example, the pyrimidine protons resonate as doublets (δ ~8.5 ppm), while the pyran ring protons appear as singlets (δ ~6.6 ppm). High-resolution mass spectrometry (HRMS) validates the molecular formula, and infrared (IR) spectroscopy confirms ester carbonyl stretches (~1700 cm⁻¹) .

Q. What preliminary biological activities have been reported for structurally related analogs?

Analogs like ML221 (4-nitrobenzoate derivative) exhibit potent APJ receptor antagonism (IC₅₀: 0.70–1.75 μM in cAMP/β-arrestin assays). The 2-fluorobenzoate variant may retain similar activity, as fluorinated aryl groups often enhance metabolic stability and target affinity. However, direct biological data for this compound require empirical validation .

Advanced Research Questions

Q. How can synthetic methodologies be optimized to improve purity and scalability?

Continuous flow reactors enhance reaction control and scalability for intermediates like 2-(chloromethyl)-5-hydroxy-4H-pyran-4-one. Purification via recrystallization or chromatography (e.g., silica gel for ester intermediates) improves purity. Monitoring reaction progress with LC/MS ensures minimal byproduct formation .

Q. What in vitro pharmacological properties (e.g., solubility, stability) should be prioritized for this compound?

ML221 analogs show poor aqueous solubility at physiological pH (~14 μM), necessitating formulation with co-solvents (e.g., DMSO). Stability studies in plasma and liver microsomes reveal rapid metabolism, suggesting structural modifications (e.g., fluorination) to block oxidative degradation pathways .

Q. How do substituent variations on the benzoate group influence APJ receptor selectivity and potency?

Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups (e.g., 4-nitro, 2-fluoro) enhance antagonism by stabilizing π-π interactions with the receptor’s hydrophobic pocket. In contrast, bulky substituents (e.g., 4-trifluoromethyl) reduce activity due to steric hindrance. Competitive binding assays against off-target GPCRs (e.g., κ-opioid receptor) are critical to confirm selectivity .

Q. How should contradictory data between functional assays (e.g., cAMP vs. β-arrestin recruitment) be interpreted?

ML221 exhibits higher potency in cAMP assays (IC₅₀: 0.70 μM) than β-arrestin recruitment (IC₅₀: 1.75 μM), suggesting biased signaling. This discrepancy may arise from assay-specific sensitivity or differential receptor conformational states. Orthogonal assays (e.g., calcium flux) and molecular dynamics simulations can resolve mechanistic nuances .

Q. What strategies are recommended for mitigating poor metabolic stability observed in preclinical models?

Introducing fluorine at the 2-position of the benzoate group may reduce oxidative metabolism. Alternatively, replacing the ester with a bioisostere (e.g., amide) could enhance stability, though this requires SAR validation to maintain potency .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.